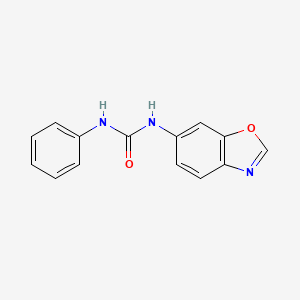![molecular formula C16H21BrN2O2S B2837515 4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415487-81-7](/img/structure/B2837515.png)
4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound featuring a bromophenyl group, a morpholine ring, and a thiomorpholine ring
Métodos De Preparación
The synthesis of 4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl intermediate.
Morpholine Ring Formation: The bromophenyl intermediate is then reacted with morpholine under specific conditions to form the morpholine ring.
Thiomorpholine Ring Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the morpholine and thiomorpholine rings may enhance its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine include:
4-Bromophenylacetic acid: Another bromophenyl compound with different functional groups and applications.
4-[(4-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: A structurally related compound with a pyrrolidine ring instead of a thiomorpholine ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar bromophenyl group but different heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c17-14-3-1-13(2-4-14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWPPJWUDHQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)

![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)
![1-{4-[3-(ethylsulfanyl)azepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2837437.png)
![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)


![1-(4-fluorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2837448.png)
![5-Bromo-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2837452.png)

